molecular formula C11H14ClNO4S B1333110 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-80-8

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid

Cat. No. B1333110
CAS RN: 250714-80-8
M. Wt: 291.75 g/mol
InChI Key: VZOJAOITKGOGKF-UHFFFAOYSA-N
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Description

“2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid” is a versatile substance used in scientific research. It’s a novel valine-derived compound, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .


Synthesis Analysis

The multi-step synthesis of this compound involves the use of N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives . The structures of the newly synthesized compounds were confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact details of these reactions are not available in the search results.

Scientific Research Applications

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. It exhibits significant activity against Gram-positive bacterial strains and is also effective against the Candida albicans strain . This suggests its potential use in developing new antimicrobial agents, particularly in the fight against antibiotic-resistant bacteria.

Toxicity Studies

Toxicity assessments have been conducted on aquatic crustaceans, specifically Daphnia magna . These studies are crucial for understanding the environmental impact of this compound and ensuring that its use in medical applications does not adversely affect ecosystems.

In Silico Analysis

In silico studies have been performed to predict the potential mechanism of action and toxicity of this compound . Such computational analyses are essential for streamlining the drug development process by predicting biological activity before in vitro and in vivo testing.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives, including N-acyl-α-amino acids and 1,3-oxazoles . These derivatives expand the range of potential biological activities and applications, opening up new avenues for pharmaceutical research.

Antiviral Properties

While not directly linked to “2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid”, its structural analogs have shown antiviral properties . This indicates that modifications to the compound could lead to new antiviral medications.

Anti-inflammatory Applications

Indole derivatives, which share a similar structural motif with our compound of interest, have demonstrated anti-inflammatory activities . This suggests that “2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid” could potentially be modified to enhance its anti-inflammatory properties.

Cancer Research

Compounds with similar structures have been used in cancer research, particularly in the synthesis of molecules with potential anticancer activities . This compound could be investigated for its efficacy in cancer treatment protocols.

Biofilm Inhibition

The ability to inhibit biofilm formation is another potential application. Biofilms are a major problem in medical settings, and compounds that can prevent their formation are valuable in maintaining sterile environments .

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOJAOITKGOGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377535
Record name 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid

CAS RN

250714-80-8
Record name N-[(4-Chlorophenyl)sulfonyl]valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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